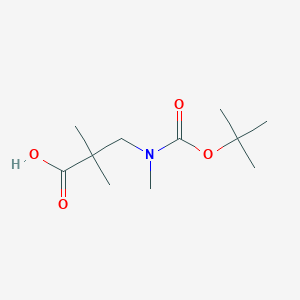![molecular formula C18H17N5O2S B2524150 2-methyl-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)imidazo[1,2-a]pyridine-3-carboxamide CAS No. 1903167-57-6](/img/structure/B2524150.png)
2-methyl-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)imidazo[1,2-a]pyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The thienopyrimidine ring is synthesized separately and then attached to the imidazo[1,2-a]pyridine core through a coupling reaction.
Final Functionalization:
The methyl and carboxamide groups are introduced in the final steps to achieve the complete structure.
Industrial Production Methods
Industrial production may involve optimizing these synthetic routes to enhance yield, purity, and cost-efficiency. This can include the use of automated synthesizers, high-throughput screening methods, and continuous flow chemistry to streamline the process.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)imidazo[1,2-a]pyridine-3-carboxamide involves multiple steps:
Formation of the Imidazo[1,2-a]pyridine Core:
Starting from readily available pyridine derivatives, the imidazo[1,2-a]pyridine core is constructed through cyclization reactions involving appropriate precursors.
Chemical Reactions Analysis
Types of Reactions it Undergoes
Oxidation:
Can be oxidized at specific sites to form various derivatives, depending on the reagents used.
Reduction:
Selective reduction can be employed to modify the pyridine or thienopyrimidine rings.
Common Reagents and Conditions Used
Oxidation: Potassium permanganate, hydrogen peroxide, or other oxidizing agents under controlled conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Halogens, nitriles, and alkylating agents in the presence of suitable catalysts.
Major Products Formed from these Reactions
Oxidation Products: Hydroxylated derivatives, ketones, and carboxylic acids.
Reduction Products: Reduced pyridine or thienopyrimidine derivatives.
Substitution Products: Various substituted imidazo[1,2-a]pyridine and thienopyrimidine compounds.
Scientific Research Applications
Chemistry:
Used as a building block for synthesizing more complex molecules.
Acts as a ligand in coordination chemistry.
Biology:
Investigated for its potential as an enzyme inhibitor.
Studied for its interactions with biomolecules.
Medicine:
Explored for its therapeutic potential in treating certain diseases due to its unique binding properties.
Industry:
Utilized in the development of specialty chemicals and pharmaceuticals.
Mechanism of Action
2-methyl-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)imidazo[1,2-a]pyridine-3-carboxamide exerts its effects through several mechanisms:
Molecular Targets: It may target specific enzymes or receptors, interfering with their normal function.
Pathways Involved: Alters biochemical pathways related to cell signaling, metabolism, or gene expression.
Comparison with Similar Compounds
2-methylimidazo[1,2-a]pyridine-3-carboxamide.
4-oxothieno[2,3-d]pyrimidine derivatives.
Uniqueness:
The combination of imidazo[1,2-a]pyridine and thienopyrimidine rings gives it distinct properties not found in simpler analogs.
Its multifunctional nature allows for a broader range of applications in scientific research.
There you have it—a detailed look at the compound 2-methyl-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)imidazo[1,2-a]pyridine-3-carboxamide. Dive in and explore its multifaceted nature!
Properties
IUPAC Name |
2-methyl-N-[2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3-yl)ethyl]imidazo[1,2-a]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O2S/c1-11-15(23-8-4-3-5-14(23)20-11)16(24)19-7-9-22-12(2)21-17-13(18(22)25)6-10-26-17/h3-6,8,10H,7,9H2,1-2H3,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTKIBKDQRYMTOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CC=CC2=N1)C(=O)NCCN3C(=NC4=C(C3=O)C=CS4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(1R)-4-Cyano-2,3-dihydro-1H-inden-1-yl]but-2-ynamide](/img/structure/B2524073.png)
![Tert-butyl 4-[2-(chlorosulfonyl)-1-cyanoethyl]piperidine-1-carboxylate](/img/structure/B2524074.png)
![N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-(1H-pyrazol-1-yl)benzamide](/img/structure/B2524076.png)
![Spiro[adamantane-2,9'-fluorene]](/img/structure/B2524077.png)
![3-[(2,4-dioxo-1,3-oxazolidin-3-yl)methyl]-N-(1,3-thiazol-2-yl)azetidine-1-carboxamide](/img/structure/B2524079.png)
![5-Chloro-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]pyrimidin-2-amine](/img/structure/B2524081.png)
![(2Z)-N-(furan-2-ylmethyl)-8-methoxy-2-{[3-(methylsulfanyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2524082.png)





